Dodec-2-yn-1-ol
CAS No.: 69064-46-6
Cat. No.: VC21330456
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69064-46-6 |
|---|---|
| Molecular Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| IUPAC Name | dodec-2-yn-1-ol |
| Standard InChI | InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3 |
| Standard InChI Key | SOUKGGXCKPWFMZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC#CCO |
| Canonical SMILES | CCCCCCCCCC#CCO |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
Dodec-2-yn-1-ol consists of a linear chain of twelve carbon atoms. The triple bond between the second and third carbons introduces rigidity into the molecule, while the hydroxyl group at the terminal carbon contributes to its polarity. The molecular geometry around the triple bond is linear due to sp hybridization, while other carbons exhibit tetrahedral geometry typical of sp hybridization.
The compound's molecular weight is 182.30 g/mol , and its structural formula can be represented as follows:
Physical Properties
Several physical properties of Dodec-2-yn-1-ol have been experimentally determined or computationally predicted:
The presence of both hydrophobic (alkyl chain) and hydrophilic (hydroxyl group) regions in its structure influences its solubility profile.
Synthesis of Dodec-2-yn-1-ol
General Synthetic Approach
The synthesis of Dodec-2-yn-1-ol typically involves coupling reactions that introduce the alkyne functionality into a long-chain alcohol precursor. A common method employs propargyl alcohol as a starting material, which undergoes alkylation with alkyl halides under basic conditions .
Detailed Procedure
One effective synthetic route for Dodec-2-yn-1-ol involves the following steps:
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Preparation of Alkyl Lithium Reagent: Under an inert argon atmosphere, n-BuLi (n-butyllithium) is added to propargyl alcohol dissolved in tetrahydrofuran (THF). The reaction is maintained at low temperatures () to prevent side reactions .
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Alkylation Reaction: A brominated alkane such as 1-bromononane is introduced dropwise into the reaction mixture containing the alkyl lithium reagent. This step facilitates nucleophilic substitution, leading to the formation of Dodec-2-yne intermediate .
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Hydroxyl Group Protection and Deprotection: Depending on specific requirements, protecting groups may be used to stabilize the hydroxyl functionality during subsequent reactions.
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Purification: The crude product is purified via silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents .
Yield and Characterization
The synthesis yields Dodec-2-yn-1-ol as a pale yellow oil with high purity (>93% yield) . Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm its structure:
NMR Data:
-NMR:
-NMR:
Mass spectrometry further validates molecular composition through ion fragmentation patterns .
Chemical Reactivity and Applications
Reactivity
Dodec-2-yn-1-ol exhibits chemical reactivity typical of alkynes and alcohols:
Alkyne Reactivity:
The triple bond can undergo addition reactions such as hydrogenation or halogenation to form alkenes or haloalkanes . It also participates in coupling reactions like Sonogashira coupling or Glaser coupling for constructing larger conjugated systems.
Alcohol Reactivity:
The hydroxyl group allows for esterification, etherification, or oxidation reactions to produce derivatives like aldehydes or carboxylic acids.
Organic Synthesis:
Dodec-2-yn-1-ol serves as a precursor for synthesizing complex molecules such as pheromones or biologically active compounds . Its role in crafting sex pheromones for insects like elm spanworms highlights its utility in ecological research .
Material Science:
The compound's ability to form conjugated systems makes it valuable in designing polymers or electronic materials.
Pharmaceutical Research:
Its structural motifs are explored for developing drugs targeting specific biochemical pathways.
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